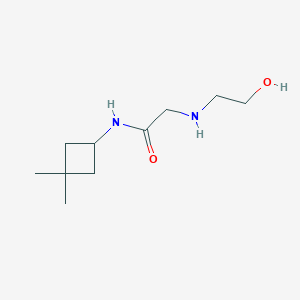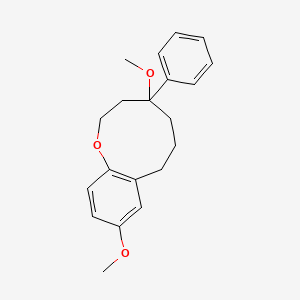![molecular formula C22H12ClN3O4S B12641914 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound with a unique structure that includes isoindole, thiazolidine, and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . For example, a Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production of such complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ligands, bases, and solvents. For example, a typical reaction might involve a palladium catalyst (10 mol%), a ligand (20 mol%), and a base (3 equivalents) in a suitable solvent at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of benzyl azides with α-aryldiazoesters can yield isoindoles with various substituents .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They are used in the study of biological processes and as probes for imaging techniques.
Industry: These compounds can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the selective activation of carbon-nitrogen triple bonds. This activation allows for the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of human protein kinase CK2 and have been identified through high-throughput docking.
1-Arylisoindoles: These compounds can be synthesized through palladium-catalyzed cascade C-H transformations and have unique properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is unique due to its complex structure and the presence of multiple functional groups that allow for a wide range of chemical reactions and applications. Its ability to form fluorophores with aggregation-induced emission characteristics makes it particularly valuable for biological imaging .
Propriétés
Formule moléculaire |
C22H12ClN3O4S |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
5-[5-[[3-(4-chlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12ClN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28) |
Clé InChI |
FNPDVQLGCRLOSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


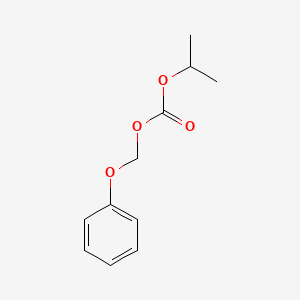
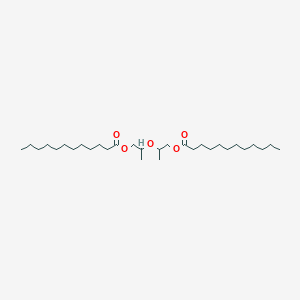


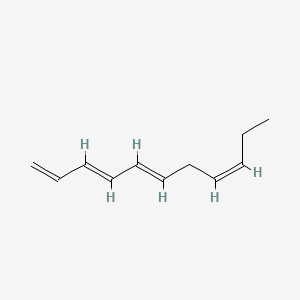
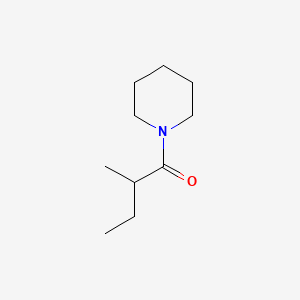
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)


![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
